

# A Comparative Analysis of BB-1701 and Other HER2-Targeting Antibody-Drug Conjugates

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HANGZHOU, China – In the rapidly evolving landscape of targeted cancer therapies, a new HER2-targeting antibody-drug conjugate (ADC), BB-1701, is demonstrating promising preclinical and clinical activity, positioning it as a noteworthy contender among established treatments. This guide provides a detailed comparison of BB-1701 with other leading HER2-targeting ADCs, focusing on their mechanism of action, efficacy in various HER2-expressing models, and early clinical outcomes.

BB-1701 is an ADC composed of a humanized anti-HER2 antibody, identical to trastuzumab, linked to the cytotoxic payload eribulin, a synthetic analog of a marine natural product.[1] This novel construct is designed to offer a distinct therapeutic profile compared to existing HER2-targeting ADCs, particularly in challenging clinical scenarios such as HER2-low expressing tumors and in patients who have developed resistance to other therapies.

## **Mechanism of Action: A Differentiated Approach**

BB-1701's mechanism of action begins with the binding of its antibody component to the HER2 receptor on tumor cells, leading to internalization.[2] Inside the cell, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing the eribulin payload.[2][3] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]







A key differentiator for BB-1701 is its potent bystander effect, where the released, cell-permeable eribulin can kill neighboring HER2-negative tumor cells.[1][4] This is particularly advantageous in heterogenous tumors with varying levels of HER2 expression. Furthermore, BB-1701 has been shown to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response.[1][4][5][6]



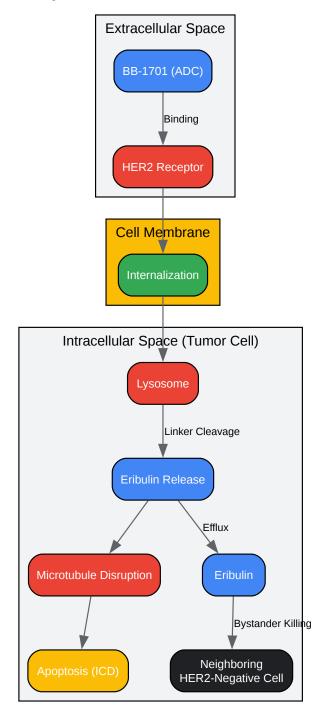


Figure 1: BB-1701 Mechanism of Action

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Figure 1: Mechanism of action of BB-1701.



### **Comparative In-Vitro Cytotoxicity**

Preclinical studies have demonstrated BB-1701's potent cytotoxic activity across a range of cancer cell lines with varying HER2 expression levels.[5][6] Notably, in HER2-low cancer cell lines, eribulin-containing ADCs like BB-1701 exhibited higher in-vitro cytotoxicity compared to ADCs with DM1 or Dxd payloads.[1][4]

Cell Line	HER2 Expression	BB-1701 IC50 (ng/mL)	T-DM1 IC50 (ng/mL)	T-Dxd IC50 (ng/mL)
NCI-N87	High	Data not specified	Data not specified	Data not specified
NUGC-3	Low	Data not specified	Data not specified	Data not specified
NCI-H1975	Low	Data not specified	Data not specified	Data not specified

Note: Specific IC50 values were not provided in the searched abstracts, but the superiority of BB-1701 in HER2-low lines was consistently reported.

## **In-Vivo Antitumor Activity**

In-vivo studies using xenograft models have further substantiated the efficacy of BB-1701. A single administration of BB-1701 at moderate dose levels (e.g., 5 mg/kg) resulted in significant tumor growth inhibition in models with high, mid, and low HER2 expression.[1] Impressively, BB-1701 also demonstrated effective tumor suppression in models that were resistant to ADCs containing DM1 or Dxd payloads.[1][4][5]

## **Clinical Efficacy and Safety Profile**

Early clinical data from Phase I and II trials have provided encouraging results for BB-1701 in heavily pretreated patients with locally advanced or metastatic HER2-expressing breast cancer.

### **Phase II Study in Pretreated Patients**



In a Phase II study (CTR20241422), patients with HER2-positive or HER2-low breast cancer who had previously been treated with a HER2-directed ADC containing a topoisomerase I inhibitor were administered BB-1701.[7] As of May 2025, the objective response rate (ORR) in efficacy-evaluable patients (n=28) was 28.6%, with a disease control rate (DCR) of 78.6%.[7] In the HER2-low/hormone receptor-positive subgroup (n=17), the ORR was 35.3% and the DCR was 82.3%.[7]

Patient Population	ORR	DCR
All evaluable patients (n=28)	28.6%	78.6%
HER2-low/HR+ (n=17)	35.3%	82.3%

### Phase I Dose Escalation and Expansion

The first-in-human Phase I study (NCT04257110) evaluated the safety and antitumor activity of BB-1701 in patients with HER2-low expressing, locally advanced/metastatic breast cancer across multiple dose levels.[3] The treatment showed promising antitumor activity and a manageable safety profile.[3][8] Notably, responses were observed in patients who had previously received other anti-HER2 ADCs.[3][8]

The most common treatment-related adverse events (TRAEs) included peripheral neuropathy, increased AST and ALT levels, anemia, and decreased white blood cell count.[3] Importantly, no grade 5 TRAEs or cases of interstitial lung disease were reported in the Phase II study.[7]

## Experimental Protocols In-Vitro Cytotoxicity Assay

Cells were seeded in 96-well plates at appropriate densities.[1] After overnight incubation, cells were treated with serial dilutions of BB-1701 or comparator ADCs for a specified duration. Cell viability was then assessed using a standard method, such as a CellTiter-Glo® luminescent cell viability assay, to determine the half-maximal inhibitory concentration (IC50).

### **Internalization Assay**

To evaluate the internalization of BB-1701, HER2-expressing cancer cells (e.g., BT-474 or H1975) were incubated with the ADC at 4°C to allow for surface binding.[1] The temperature



was then shifted to 37°C to permit internalization.[1] At various time points, the amount of surface-bound versus internalized ADC was quantified using methods like flow cytometry or ELISA.

Start Incubate HER2+ cells with BB-1701 at 4°C Shift to 37°C Internalization Occurs Quantify surface-bound vs. internalized ADC End

Figure 2: Internalization Assay Workflow

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Figure 2: Workflow for the internalization assay.

### **In-Vivo Tumor Xenograft Models**

Female immunodeficient mice were subcutaneously implanted with human cancer cells expressing varying levels of HER2. Once tumors reached a predetermined size, mice were randomized into treatment and control groups. BB-1701, comparator ADCs, or a vehicle control were administered, typically via intravenous injection. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity.

### Conclusion

BB-1701 presents a compelling profile as a next-generation HER2-targeting ADC. Its unique payload, eribulin, coupled with a potent bystander effect and the ability to induce immunogenic cell death, offers a multi-faceted anti-tumor attack. Preclinical data highlight its superior activity in HER2-low settings and in models resistant to other ADCs. Early clinical results in heavily pretreated patient populations are promising, demonstrating meaningful clinical activity and a manageable safety profile. Further investigation is warranted to fully elucidate the therapeutic potential of BB-1701 in the treatment of HER2-expressing cancers.

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